molecular formula C11H6BrN3O3S B2921240 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide CAS No. 1021036-20-3

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2921240
CAS No.: 1021036-20-3
M. Wt: 340.15
InChI Key: OBVJNVPCMBHAGU-UHFFFAOYSA-N
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Description

N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-bromothiophene moiety at position 5 and a furan-2-carboxamide group at position 2. The oxadiazole ring contributes to its rigidity and ability to participate in hydrogen bonding, making it a candidate for applications in medicinal chemistry and agrochemicals .

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN3O3S/c12-8-4-3-7(19-8)10-14-15-11(18-10)13-9(16)6-2-1-5-17-6/h1-5H,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVJNVPCMBHAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The bromothiophene moiety can be introduced via a bromination reaction, and the furan ring is often incorporated through a coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents and temperatures to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the thiophene ring.

Scientific Research Applications

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The target compound’s structural analogs differ primarily in substituents attached to the oxadiazole ring. Key examples include:

Compound Name Substituent at Position 5 of Oxadiazole Key Functional Groups Molecular Weight Biological Activity
Target Compound 5-Bromothiophen-2-yl Furan-2-carboxamide ~367.2* Not explicitly reported†
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) Phenyl Furan-2-carboxamide 289.30 Insecticidal activity
N-[5-(Cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (a4) Cyanomethyl Furan-2-carboxamide 252.25 Insect growth regulatory effects
N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide 4-Fluorophenyl Dihydroisoquinoline-carboxamide 338.34 Antifungal potential‡
5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide 4-Methyl-1,2,5-oxadiazole Benzofuran-carboxamide 319.28 Unknown

*Calculated based on formula C₁₀H₇BrN₃O₃S.
†Activity inferred from analogs (e.g., a5 and a4 in insecticidal contexts).
‡Activity suggested by structural similarity to antifungal oxadiazoles like LMM5/LMM11 .

Key Research Findings and Implications

Substituent-Driven Activity : The phenyl group in a5 provides moderate insecticidal activity, while the bromothiophene in the target compound may offer improved target binding due to halogen interactions .

Synthetic Feasibility: Cyanomethyl and phenyl derivatives are synthesized in high yields (70–89%), suggesting that bromothiophene analogs may require optimized conditions for scalability .

Antifungal Cross-Reactivity : Fluorophenyl-substituted oxadiazoles (e.g., ) demonstrate broad-spectrum activity, implying that the target compound’s bromothiophene group could be explored in antifungal screens .

Biological Activity

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a brominated thiophene ring and an oxadiazole moiety , contributing to its unique biological profile. The molecular formula is C12H8BrN3O2C_{12}H_{8}BrN_{3}O_{2} with a molecular weight of approximately 296.11 g/mol.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties.

Compound Target Pathogen Minimum Inhibitory Concentration (MIC)
This compoundE. coli50 µM
Similar oxadiazole derivativesS. aureus0.20 µg/mL
Other derivativesMRSA1.56 µg/mL

These findings suggest that the oxadiazole scaffold may interact with bacterial enzymes or disrupt cell membrane integrity, leading to bactericidal effects .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. In vitro studies revealed that it exhibits cytotoxicity against different cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma).

Mechanism of Action:
The compound appears to inhibit topoisomerase I activity, which is crucial for DNA replication and transcription in cancer cells. Molecular docking studies support these findings by demonstrating favorable binding interactions with the target enzyme .

3. Anti-inflammatory Effects

Preliminary studies indicate that this compound may also possess anti-inflammatory properties. This activity could be attributed to its ability to modulate inflammatory pathways or inhibit pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Modification Effect on Activity
Bromine substitution on thiopheneEnhances antimicrobial potency
Oxadiazole ring presenceCritical for anticancer activity
Alteration of functional groupsCan modify efficacy and selectivity

Case Studies

Several studies have highlighted the promising nature of this compound:

  • Antiproliferative Study : A library of oxadiazole derivatives was synthesized and screened for antiproliferative activity using the MTT assay. Compounds demonstrated significant inhibition against tumor cell lines with some exhibiting IC50 values below 10 µM .
  • Enzyme Inhibition Assays : The interaction of oxadiazole derivatives with topoisomerase I was evaluated using molecular docking techniques, revealing key insights into their mechanism of action and potential as therapeutic agents against cancer .

Q & A

Basic: What synthetic methodologies are established for this compound?

Answer:
The synthesis involves sequential steps:

Hydrazide Formation : React furan-2-carboxylic acid with hydrazine hydrate to yield furan-2-carboxamide hydrazide .

Oxadiazole Core Construction : Cyclize the hydrazide with carbon disulfide under basic conditions (NaOH/ethanol) to form 5-furan-2-yl-1,3,4-oxadiazole-2-thiol .

Bromothiophene Coupling : Introduce the 5-bromothiophene moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling (e.g., using Pd(PPh₃)₄ as catalyst) .

Final Amidation : Couple with furan-2-carboxylic acid chloride in dry THF with NaH as base .

Key Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC .

Basic: What spectroscopic techniques characterize this compound?

Answer:
Essential methods include:

  • FT-IR : Identify C=O (1660–1680 cm⁻¹), C-Br (550–650 cm⁻¹), and oxadiazole C=N (1600 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons of furan (δ 6.3–7.4 ppm) and thiophene (δ 7.1–7.5 ppm) .
    • ¹³C NMR : Oxadiazole carbons (δ 155–165 ppm), furan C=O (δ 165–170 ppm) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]⁺ at m/z 395.2) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions) .

Advanced: How to optimize molecular docking studies for target identification?

Answer:
Protocol :

Target Selection : Prioritize enzymes linked to observed bioactivity (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity) .

Protein Preparation : Retrieve PDB structures (e.g., 4EY7 for acetylcholinesterase), remove water, add polar hydrogens .

Ligand Preparation : Optimize geometry using Gaussian09 (B3LYP/6-31G*) .

Docking Parameters : Use AutoDock Vina with grid boxes covering active sites (e.g., NAD-binding domain for enoyl-ACP reductase) .

Validation : Compare binding energies (ΔG ≤ -9 kcal/mol) and interactions (e.g., hydrogen bonds with Tyr158, π-stacking with Phe330) .

Troubleshooting : Adjust protonation states of active-site residues (e.g., His438 in LOX) to match physiological pH .

Advanced: How to resolve contradictions in biological activity data?

Answer:
Strategies :

Assay Standardization :

  • Use Alamar Blue assay for antimicrobial MIC determination instead of disk diffusion .
  • For enzyme inhibition (e.g., LOX), validate via both oxygen consumption and UV-Vis (λ = 234 nm) .

Structural Comparisons : Analyze substituent effects (e.g., bromothiophene vs. chlorophenyl on IC₅₀ values) .

Purity Control : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .

Case Study : A 10% impurity in oxadiazole intermediates reduced α-glucosidase inhibition by 40% .

Basic: What biological screening assays are relevant?

Answer:

Assay Protocol Key Metrics Reference
AntitubercularAlamar Blue (Mycobacterium H37Rv)MIC ≤ 3.125 μg/mL
LOX InhibitionOxygen consumption (linoleic acid substrate)IC₅₀ ≤ 20 μM
CytotoxicityMTT assay (HeLa cells)CC₅₀ > 100 μM

Advanced: How to analyze structure-activity relationships (SAR)?

Answer:
Methodology :

Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing bromothiophene with nitrophenyl) .

Bioactivity Profiling : Test against multiple targets (e.g., LOX, α-glucosidase, acetylcholinesterase) .

Computational Analysis :

  • Perform QSAR modeling (e.g., CoMFA) using IC₅₀/MIC data .
  • Identify critical descriptors (e.g., logP, HOMO-LUMO gap) .

Key Finding : Bromothiophene enhances antitumor activity by 30% compared to methoxy substituents .

Basic: What crystallographic data are available for structural analysis?

Answer:

  • Space Group : P2₁/c (common for oxadiazoles) .
  • Hydrogen Bonding : C–H⋯O (2.8–3.2 Å) and N–H⋯N (3.0 Å) interactions stabilize layered packing .
  • Torsion Angles : Furan-thiophene dihedral angles (3.7–3.8°) indicate planarity .

Validation : Flack parameter (x = 0.02) confirms absolute configuration .

Advanced: How to address synthetic yield variability?

Answer:
Factors Influencing Yield :

Cyclization Efficiency : Use anhydrous conditions for oxadiazole formation (yield drops by 25% with >2% H₂O) .

Coupling Reagents : Replace DCC with EDC·HCl to reduce side products (improves yield by 15%) .

Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) instead of recrystallization .

Case Study : Optimizing reaction time (48 → 24 hrs) increased final yield from 65% to 82% .

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